4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one
Description
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is a silyl-protected enol ether with the molecular formula C₁₁H₂₂O₂Si and a molecular weight of 214.38 g/mol . Its CAS registry number is 69404-97-3, and it is commonly used in organic synthesis as a stabilized enolate equivalent. The compound features a tert-butyldimethylsilyl (TBS) group attached to the oxygen of a conjugated enone system, which provides steric protection and enhances stability under acidic or basic conditions . Key physical properties include a density of 0.907 g/mL at 20°C and solubility in common organic solvents such as THF and dichloromethane .
The TBS group in this compound is widely employed as a hydroxyl-protecting group in multi-step syntheses, particularly in natural product and pharmaceutical chemistry, due to its resistance to hydrolysis and compatibility with diverse reaction conditions .
Properties
CAS No. |
69404-97-3 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
(Z)-4-[tert-butyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C11H22O2Si/c1-9(12)8-10(2)13-14(6,7)11(3,4)5/h8H,1-7H3/b10-8- |
InChI Key |
ZRVOCNOYAJIAAP-NTMALXAHSA-N |
SMILES |
CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or hydrofluoric acid (HF) can be used to remove the silyl group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces the corresponding hydrocarbon or other substituted products.
Scientific Research Applications
Organic Synthesis
1.1. Role as a Protecting Group
The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols and phenols in organic synthesis. The compound can be employed to protect hydroxyl groups during multi-step syntheses, allowing for selective reactions without interfering with other functional groups.
Case Study: Synthesis of Complex Molecules
In the synthesis of complex natural products, TBDMS ethers have been utilized effectively. For instance, the protection of alcohols in the total synthesis of natural products has shown increased yields and reduced side reactions due to the stability of the TBDMS group under various reaction conditions .
1.2. Building Block for Synthesis
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one serves as a crucial intermediate in synthesizing α,β-unsaturated carbonyl compounds. These compounds are essential in various chemical reactions, including Michael additions and Diels-Alder reactions.
Data Table: Synthetic Routes Using this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | K2CO3, DMF | 85 | |
| Diels-Alder Reaction | 100 °C, solvent-free | 75 | |
| Cross-Coupling | Pd/Cu catalysts | 62 |
Medicinal Chemistry
2.1. Antibacterial Activity
Research has indicated that derivatives of this compound exhibit antibacterial properties against both gram-positive and gram-negative bacteria. This makes them potential candidates for developing new antibiotics.
Case Study: Synthesis of Antibacterial Agents
A study demonstrated that modifications to the core structure of this compound led to compounds with enhanced antibacterial activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions could significantly improve efficacy.
Materials Science
3.1. Photochemical Applications
The compound's ability to undergo photochemical transformations makes it suitable for applications in materials science, particularly in the development of photoresponsive materials.
Case Study: Development of Photochromic Materials
The incorporation of TBDMS derivatives into polymer matrices has resulted in materials with tunable optical properties, useful for applications in optical storage and smart windows . The photochemical behavior of these materials can be modulated by altering the chemical structure of the TBDMS derivatives.
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl (TBS) group protects the carbonyl functionality of ketones and aldehydes from unwanted reactions during synthetic procedures. The TBS group can be selectively removed under mild acidic or basic conditions, revealing the original carbonyl compound for further reactions .
Comparison with Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one
- Molecular Formula : C₁₂H₂₄O₂Si
- Molecular Weight : 228.4 g/mol
- CAS : 1909316-84-2
- Key Differences: The double bond is positioned at pent-1-en-3-one, compared to pent-3-en-2-one in the target compound.
4-Trimethylsiloxy-3-penten-2-one (TMSACAC)
- Molecular Formula : C₈H₁₄O₂Si
- Molecular Weight : 170.28 g/mol
- CAS : 13257-81-3
- Key Differences :
4-Tert-Butyldimethylsiloxy-2-diethylaminomethyl-2-cyclopentene-1-one
- Molecular Formula: C₁₇H₃₁NO₂Si
- Molecular Weight : 327.52 g/mol
- CAS : 117254-07-6
- Key Differences: Incorporates a cyclopentenone core with an additional diethylaminomethyl substituent. The rigid cyclic structure and amine functionality expand its utility in asymmetric catalysis or as a chiral building block .
Comparative Data Table
Research Findings
- Natural Product Synthesis: The target compound has been used to synthesize β-keto-SCB2, a signaling molecule in Streptomyces, where its stability enabled selective deprotection without disrupting the enone system .
- Comparative Studies : In a 2024 study, the methyl-substituted analogue (CAS 1909316-84-2) showed 20% lower reactivity in Michael additions due to steric hindrance from the additional methyl group .
- Cost-Effectiveness : TMSACAC (CAS 13257-81-3) is 50% cheaper than TBS analogues but requires careful handling to avoid premature deprotection .
Biological Activity
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one, an organosilicon compound, features a tert-butyldimethylsilyl (TBDMS) group linked to a pentenone structure. This compound is primarily recognized for its role as a synthetic intermediate in organic chemistry rather than for direct biological activity. However, understanding its potential biological implications is crucial, especially given that similar compounds have been explored for medicinal applications.
Chemical Structure and Properties
The general structure of this compound can be represented as follows:
This compound is characterized by a ketone functional group and a silyl ether, which enhances stability and reactivity during synthetic transformations. The presence of the enone structure allows for unique reactivity patterns that can be exploited in various chemical syntheses.
Biological Activity Overview
Research indicates that this compound itself may not exhibit significant biological activity. Instead, it serves as a precursor in the synthesis of more biologically relevant compounds. The following sections summarize relevant findings regarding its biological implications and related compounds.
Synthetic Applications
The compound's utility in organic synthesis is notable, particularly in the formation of complex organic molecules. It acts as a building block due to its functional groups, allowing selective transformations. For instance, it has been employed in the synthesis of various biologically active molecules, suggesting potential indirect biological relevance.
Related Compounds and Biological Activity
While this compound may not be biologically active on its own, several related compounds with similar structures have been studied for their pharmacological effects:
| Compound | Biological Activity | Reference |
|---|---|---|
| 5-((tert-Butyldimethylsilyl)oxy)pentan-2-one | Antimicrobial properties | |
| 5-((tert-Butyldimethylsilyl)oxy)pentanal | Potential anti-inflammatory effects | |
| 5-((tert-Butyldimethylsilyl)oxy)pentanol | Cytotoxicity against cancer cells |
These compounds highlight the potential for derivatives of this compound to possess biological activities.
Case Studies
- Antimicrobial Studies : Certain silyl ether derivatives have shown antimicrobial properties, suggesting that modifications to the TBDMS group could enhance biological activity.
- Anti-inflammatory Research : Investigations into related pentenones have indicated potential anti-inflammatory mechanisms, which could be explored further with derivatives of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one, and how do reaction conditions impact yield?
- Answer : The compound is typically synthesized via silylation of hydroxyl-containing precursors. For example, TBSOTf (tert-butyldimethylsilyl triflate) is a key reagent for introducing the silyl ether group under mild conditions (room temperature, DMF solvent) with imidazole as a base to scavenge acid byproducts . Ionic liquids have also been explored as reaction media to enhance selectivity and reduce side reactions, as demonstrated in the synthesis of structurally related silyl-protected intermediates . Critical factors include stoichiometric control of TBSOTf (1.1–1.2 equiv), solvent polarity (DMF vs. THF), and purification via flash chromatography (5–10% EtOAc in pentane) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Answer : Use a combination of 1D/2D NMR and HRMS. The tert-butyldimethylsilyl (TBS) group exhibits characteristic 1H NMR signals at δ 0.09 ppm (Si(CH3)2) and δ 0.90 ppm (C(CH3)3), while the enone system shows resonances at δ 5.8–6.2 ppm (olefinic protons) and δ 2.1–2.3 ppm (ketone adjacent CH2) . For advanced confirmation, NOESY or HSQC can resolve stereochemical ambiguities. IR spectroscopy is useful for detecting carbonyl (C=O) stretching near 1740 cm⁻¹ .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Answer : Silyl ethers are moisture-sensitive and prone to hydrolysis. Store under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to acidic/basic environments, which can cleave the TBS group. Degradation products may include pent-3-en-2-one and tert-butyldimethylsilanol, detectable via TLC or GC-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when scaling up silylation protocols?
- Answer : Scalability issues often arise from incomplete mixing or heat dissipation. For ionic liquid-mediated syntheses, ensure homogeneous phase formation by pre-drying solvents and reagents. Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps, such as silyl transfer efficiency. For batch reactions >10 mmol, consider segmented addition of TBSOTf to mitigate exothermic side reactions .
Q. What experimental strategies minimize competing elimination pathways during silyl ether formation?
- Answer : Steric hindrance at the hydroxyl-bearing carbon influences elimination vs. protection. Use bulky bases (e.g., 2,6-lutidine) to suppress β-elimination. Low-temperature conditions (–40°C to 0°C) and aprotic solvents (e.g., DCM) favor silylation over dehydration. For enolizable substrates, pre-complexation with Lewis acids (e.g., ZnCl2) can stabilize intermediates .
Q. How do electronic effects in the enone system influence reactivity in downstream transformations?
- Answer : The electron-withdrawing ketone group activates the α,β-unsaturated system for Michael additions or Diels-Alder reactions. Computational studies (DFT) can predict regioselectivity in nucleophilic attacks. For example, the TBS-protected hydroxyl alters electron density distribution, which may shift reaction pathways compared to unprotected analogs .
Q. What analytical approaches address conflicting spectral data in stereochemical assignments?
- Answer : Combine VCD (vibrational circular dichroism) with Mosher ester analysis to resolve enantiomeric excess. For diastereomers, use dynamic NMR (variable-temperature experiments) to detect conformational exchange. X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated in structurally related benzofuranone derivatives .
Methodological Challenges and Contradictions
Q. Why do reported yields vary significantly for TBS-protected intermediates across studies?
- Answer : Variations arise from differences in substrate purity, silylating agent activity (e.g., aged TBSOTf vs. freshly distilled), and workup protocols. For instance, aqueous quenching steps may hydrolyze labile silyl ethers if not performed rapidly. Cross-study comparisons should normalize for these variables .
Q. How should researchers interpret "no data available" in ecological toxicity assessments for this compound?
- Answer : The lack of ecotoxicological data (e.g., bioaccumulation, soil mobility) necessitates precautionary handling. Prioritize closed-system experiments to prevent environmental release. Predictive tools like the OECD QSAR Toolbox can estimate toxicity based on structural analogs (e.g., tert-butyldimethylsilanol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
